2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This specific compound is characterized by its unique structure, which includes a quinazolinone core with dimethoxy and hydroxypropylacetamide substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the quinazolinone intermediate with acetic anhydride or acetyl chloride.
Hydroxypropylation: The final step involves the reaction of the acetamide intermediate with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Medicine
Medically, this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. It can be investigated for its potential as a therapeutic agent in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the dimethoxy and hydroxypropyl groups, resulting in different biological activities.
6,7-dimethoxy-4-oxoquinazoline: Similar core structure but without the acetamide and hydroxypropyl groups.
N-(3-hydroxypropyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure but without the dimethoxy groups.
Uniqueness
The presence of both dimethoxy and hydroxypropylacetamide groups in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide makes it unique. These groups can significantly influence the compound’s solubility, bioavailability, and interaction with biological targets, potentially enhancing its pharmacological properties compared to similar compounds.
Biological Activity
The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-hydroxypropyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O5
- Molecular Weight : 302.31 g/mol
The presence of the quinazoline core is significant as it is associated with various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- Apoptosis Induction : Quinazoline derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain derivatives activate caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : Some compounds have been observed to cause cell cycle arrest at the G0/G1 phase, enhancing their anticancer efficacy .
- Case Studies :
Anti-inflammatory Activity
Quinazoline derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
- Inhibition of Cytokine Production : Compounds in this class can reduce the production of TNF-alpha and IL-6 in activated macrophages .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various quinazoline derivatives, including the compound in focus:
Compound Name | IC50 (μM) | Mechanism of Action | Remarks |
---|---|---|---|
Compound A | <0.14 | Apoptosis induction | Highly selective for A549 cells |
Compound B | 1.59 | Cell cycle arrest | Effective against multiple cancer lines |
Compound C | 7.48 | Inhibition of inflammatory cytokines | Shows promise in reducing inflammation |
This compound | TBD | TBD | Potential for further research |
Research Findings
Research has indicated that quinazoline derivatives like this compound may interact with various biological targets:
Properties
Molecular Formula |
C15H19N3O5 |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3-hydroxypropyl)acetamide |
InChI |
InChI=1S/C15H19N3O5/c1-22-12-6-10-11(7-13(12)23-2)17-9-18(15(10)21)8-14(20)16-4-3-5-19/h6-7,9,19H,3-5,8H2,1-2H3,(H,16,20) |
InChI Key |
YLDNKLXOYXIKRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.